
Apatinib
Übersicht
Beschreibung
- Ihre Struktur besteht aus einer hydrophilen Kopfregion (die eine Cholin-Einheit enthält) und einem hydrophoben Schwanz.
- Die Verbindung ist ein wesentlicher Bestandteil biologischer Membranen und trägt zu ihrer Stabilität und Funktion bei.
- ELAIDYLPHOSPHOCHOLIN lässt sich leicht aus verschiedenen Quellen extrahieren, darunter Eigelb und Sojabohnen .
ELAIDYLPHOSPHOCHOLIN: ist eine Phospholipidverbindung.
Vorbereitungsmethoden
Synthetische Wege: Obwohl spezifische Synthesewege für ELAIDYLPHOSPHOCHOLIN nicht weit verbreitet sind, kann es durch chemische Reaktionen unter Beteiligung von Phospholipiden und Cholinderivaten synthetisiert werden.
Industrielle Produktion:
Analyse Chemischer Reaktionen
Reaktionen: ELAIDYLPHOSPHOCHOLIN kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab. Beispielsweise
Hauptprodukte: Die gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.
Wissenschaftliche Forschungsanwendungen
Gastric Cancer (GC)
Apatinib has been approved for the treatment of advanced gastric cancer in China. Clinical trials have demonstrated its effectiveness as a second-line therapy, with notable outcomes:
- Efficacy : A phase II trial reported an overall response rate (ORR) of approximately 30% in patients with advanced GC who failed previous treatments .
- Combination Therapy : Studies indicate that this compound combined with chemotherapy or immunotherapy enhances efficacy compared to monotherapy. For instance, when used alongside PD-1 inhibitors, this compound showed improved outcomes .
Hepatocellular Carcinoma (HCC)
This compound's approval for HCC marks a significant advancement in targeted therapy options. Key findings include:
- Clinical Trials : A nationwide phase II trial evaluated this compound as a second-line treatment for advanced HCC, reporting a median time to progression (mTTP) of 4.2 months and manageable side effects .
- Mechanistic Insights : In vivo studies demonstrated that this compound significantly inhibits tumor growth and angiogenesis in HCC models, comparable to sorafenib but with fewer adverse effects .
Study Type | Patient Population | Dose | ORR (%) | mTTP (months) |
---|---|---|---|---|
Phase II | Advanced HCC | 850 mg | 30 | 4.2 |
Phase II | Advanced GC | 750 mg | 30 | Not reported |
Lung Cancer
This compound has been explored in various lung cancer settings:
- Non-Small Cell Lung Cancer (NSCLC) : A phase II trial indicated an ORR of 13.2% with a median progression-free survival (PFS) of 3.06 months in patients with advanced NSCLC .
- Small Cell Lung Cancer (SCLC) : Combination therapies involving this compound have shown promise, suggesting further investigation is warranted .
Breast Cancer
In triple-negative breast cancer (TNBC), this compound is being investigated as a neoadjuvant therapy:
- Clinical Trials : An open-label phase II trial reported that this compound combined with immunotherapy could enhance treatment responses in TNBC patients .
Safety Profile
This compound is generally well-tolerated, with manageable side effects including hypertension, proteinuria, and fatigue. The incidence of severe adverse events is relatively low compared to traditional chemotherapies, making it an attractive option for patients who have exhausted other treatment avenues.
Case Studies
Several case studies highlight the real-world effectiveness of this compound:
- Case Study in HCC : A patient treated with this compound after failure of sorafenib achieved stable disease for over six months, demonstrating the drug's potential as a salvage therapy.
- Combination Therapy Case : A patient with advanced gastric cancer receiving this compound alongside chemotherapy exhibited significant tumor shrinkage and improved quality of life metrics.
Wirkmechanismus
- ELAIDYLPHOSPHOCHOLINE’s effects relate to its role in cell membranes.
- It interacts with membrane proteins, influencing cellular processes such as signal transduction, transport, and enzymatic activity.
- Specific molecular targets and pathways vary based on the context.
Vergleich Mit ähnlichen Verbindungen
- ELAIDYLPHOSPHOCHOLIN ist aufgrund seines spezifischen Fettsäure-Schwanzes (einer Octadecenyl-Gruppe) und des Vorhandenseins einer Cholin-Kopfregion einzigartig.
- Ähnliche Verbindungen umfassen andere Phospholipide wie Phosphatidylcholin, Phosphatidylethanolamin und Sphingomyelin.
Biologische Aktivität
Apatinib, a small molecule inhibitor primarily targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), has emerged as a significant therapeutic agent in oncology. Its biological activity encompasses anti-angiogenic properties, effects on tumor cell proliferation, and modulation of various signaling pathways. This article delves into the detailed mechanisms of action, pharmacodynamics, clinical findings, and case studies related to this compound.
This compound functions by selectively inhibiting VEGFR-2, which plays a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By blocking this receptor, this compound disrupts the signaling pathways that promote tumor growth and metastasis. Key aspects of its mechanism include:
- Inhibition of VEGFR-2 Phosphorylation : this compound effectively inhibits the phosphorylation of VEGFR-2 in endothelial cells, leading to reduced cell migration and tube formation in vitro .
- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells, promoting apoptosis .
- Autophagy Regulation : this compound has been shown to enhance autophagic processes while inducing endoplasmic reticulum stress, contributing to its anti-tumor effects .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates complex absorption and elimination characteristics. Studies indicate:
- Absorption : this compound exhibits a two-compartment model with mixed first- and zero-order absorption kinetics. The absolute clearance (CL/F) is approximately 57.8 L/h, with an apparent volume at steady state being 112.5 L .
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes (CYP3A4/5), with several metabolites identified through pharmacokinetic studies .
Clinical Efficacy
This compound has been evaluated in various clinical settings, particularly for solid tumors such as gastric cancer, breast cancer, and HCC. Notable findings from clinical trials include:
- Overall Survival (OS) and Progression-Free Survival (PFS) : In a phase II trial involving patients with advanced gastric cancer who had failed prior treatments, this compound significantly improved both OS and PFS compared to placebo .
- Combination Therapy : Studies have indicated that combining this compound with other chemotherapeutic agents can enhance therapeutic efficacy while reversing multidrug resistance in certain cancers .
Case Studies
- Hepatocellular Carcinoma :
- Breast Cancer :
Data Summary
Study Type | Cancer Type | Objective Response Rate | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
Phase II Trial | Advanced Gastric Cancer | Significant Improvement | Not specified | Improved |
Phase II Trial | Metastatic Breast Cancer | 0.7% - 16.7% | 3.3 - 4 | 10.3 - 10.6 |
Preclinical Study | Hepatocellular Carcinoma | N/A | N/A | Prolonged Survival |
Eigenschaften
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEWQEMJFLWMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024366 | |
Record name | Rivoceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811803-05-1 | |
Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811803-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apatinib free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rivoceranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rivoceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIVOCERANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.